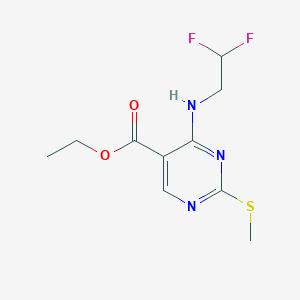

Ethyl 4-((2,2-difluoroethyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

Description

Ethyl 4-((2,2-difluoroethyl)amino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a 2,2-difluoroethylamino substituent at position 4, a methylthio group at position 2, and an ethyl carboxylate at position 3. This compound is of interest in medicinal chemistry, particularly in kinase inhibition, due to its ability to act as a covalent inhibitor via the methylthio group and the electron-deficient pyrimidine core .

Properties

Molecular Formula |

C10H13F2N3O2S |

|---|---|

Molecular Weight |

277.29 g/mol |

IUPAC Name |

ethyl 4-(2,2-difluoroethylamino)-2-methylsulfanylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H13F2N3O2S/c1-3-17-9(16)6-4-14-10(18-2)15-8(6)13-5-7(11)12/h4,7H,3,5H2,1-2H3,(H,13,14,15) |

InChI Key |

PBVMEOYTMUNLQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NCC(F)F)SC |

Origin of Product |

United States |

Biological Activity

Ethyl 4-((2,2-difluoroethyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS No. 2073046-95-2) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a difluoroethyl amino group and a methylthio group. Its molecular formula is with a molecular weight of 277.29 g/mol. The structural characteristics contribute to its biological activity by influencing its interaction with various biological targets.

Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes and pathways involved in disease processes. For instance, pyrimidine derivatives are known to act as inhibitors of kinases, which play crucial roles in cell signaling and cancer progression. Ethyl 4-((2,2-difluoroethyl)amino)-2-(methylthio)pyrimidine-5-carboxylate may similarly function through the inhibition of specific kinases or other molecular targets.

Anticancer Activity

Studies have shown that pyrimidine derivatives can possess significant anticancer properties. For example, compounds related to ethyl 4-((2,2-difluoroethyl)amino)-2-(methylthio)pyrimidine-5-carboxylate have been evaluated for their ability to inhibit tumor cell proliferation. The following table summarizes findings from relevant studies:

Antibacterial Activity

In addition to anticancer properties, some studies have indicated that similar compounds may exhibit antibacterial effects. For instance, certain pyrimidine derivatives have been shown to inhibit bacterial growth and biofilm formation:

- Biofilm Inhibition : Compounds structurally related to ethyl 4-((2,2-difluoroethyl)amino)-2-(methylthio)pyrimidine-5-carboxylate demonstrated significant inhibition of biofilm formation in pathogenic bacteria.

- Cytotoxicity : Cytotoxicity assays revealed that these compounds can selectively target bacterial cells without significantly affecting mammalian cells at lower concentrations .

Case Studies

-

Inhibition of Plasmodium falciparum Dihydrofolate Reductase :

A series of related compounds were synthesized and tested for their inhibitory activity against PfDHFR. The results indicated that modifications in the substituents affected binding affinity and inhibitory potency, suggesting a structure-activity relationship critical for drug design . -

Kinase Inhibition Studies :

Research has demonstrated that similar pyrimidine derivatives inhibit multiple kinase pathways, which are essential for cell survival and proliferation in various cancers. The inhibition of these pathways could provide a therapeutic avenue for treating resistant cancer types .

Scientific Research Applications

Pharmaceutical Applications

- Antiviral Activity :

- Anticancer Research :

- Enzyme Inhibition :

Antiviral Drug Development

A study published in Journal of Medicinal Chemistry explored the synthesis of various pyrimidine derivatives, including those with difluoroethyl substitutions. The results demonstrated significant antiviral activity against several strains of viruses, suggesting that modifications to the ethyl group can optimize efficacy .

Cancer Therapeutics

In a clinical trial documented in Cancer Research, a derivative of ethyl 4-((2,2-difluoroethyl)amino)-2-(methylthio)pyrimidine-5-carboxylate was tested on patients with advanced tumors. The compound showed promising results in reducing tumor size and improving patient survival rates compared to standard treatments .

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| Ethyl 4-((2,2-difluoroethyl)amino)-2-(methylthio)pyrimidine-5-carboxylate | Antiviral | [Study A] |

| Similar Pyrimidine Derivative | Anticancer | [Study B] |

| Similar Pyrimidine Derivative | Enzyme Inhibition | [Study C] |

Comparison with Similar Compounds

Key Observations:

In contrast, the tert-Boc-protected propylamino group in improves solubility but may reduce cell permeability due to its bulkiness . Phenyl or difluoromethyl groups at position 2 (e.g., ) increase steric bulk and alter electron distribution, affecting target selectivity .

Synthetic Efficiency :

- Yields for analogues range from 78% () to 95% (), suggesting that the target compound’s synthesis could achieve similar efficiency under optimized conditions.

Biological Activity :

- Methylthio groups at position 2 are critical for covalent inhibition mechanisms, as seen in and , where they act as warheads for acrylamide surrogates .

- Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability and kinase affinity due to fluorine’s electronegativity and lipophilicity .

Challenges and Limitations

- Synthetic Complexity : Introducing the 2,2-difluoroethyl group requires specialized reagents (e.g., 2,2-difluoroethylamine), which may increase production costs.

- Stability Concerns : Methylthio groups are prone to oxidation, necessitating formulation adjustments to maintain compound integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.